
Physalin A
Overview
Description
Physalin A is a bioactive compound derived from the calyces of Physalis alkekengi L. var. franchetii (Mast.), a plant belonging to the Solanaceae family . It is a member of the physalins, a group of steroidal constituents characterized by an unusual 13,14-seco-16,24-cyclo-steroidal ring skeleton . This compoundhas garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Physalin A can be synthesized through various chemical routes. One common method involves the extraction of the compound from the calyces of Physalis alkekengi using solvents such as ethanol or methanol . The extract is then subjected to chromatographic separation to isolate Physalin A.
Industrial Production Methods: Industrial production of this compoundtypically involves large-scale extraction from Physalis plants. The process includes harvesting the calyces, drying them, and then performing solvent extraction followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Physalin A undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction of this compoundcan be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of Physalin A, and various substituted physalins .
Scientific Research Applications
Anti-Inflammatory Activity
Physalin A exhibits potent anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory cytokines.
Key Findings:
- This compoundsignificantly reduces the levels of inflammatory markers such as prostaglandin E2 (PGE2), nitric oxide (NO), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced inflammation models .
- In a carrageenan-induced paw edema model, this compoundreduced edema through the modulation of oxidative stress markers and antioxidant enzyme activity .
Table 1: Anti-Inflammatory Effects of Physalin A
Study Reference | Model Used | Dose | Key Outcomes |
---|---|---|---|
Lin et al. (2020) | Carrageenan-induced edema | 2.5 - 10 mg/kg | Reduced paw edema; increased antioxidant enzyme activity |
Zhang et al. (2020) | LPS-induced inflammation | 10 - 50 µM | Decreased levels of inflammatory cytokines |
Anti-Tumor Activity
This compoundhas demonstrated significant anti-tumor properties, particularly against non-small cell lung cancer (NSCLC).
Key Findings:
- It acts as a selective inhibitor of the Janus kinase 2/Janus kinase 3-signal transducer and activator of transcription 3 (JAK2/JAK3-STAT3) signaling pathway, leading to apoptosis in cancer cells .
- In vivo studies using xenograft models showed that this compoundtreatment resulted in reduced tumor volume and weight comparable to conventional chemotherapy agents like cisplatin, with minimal side effects .
Table 2: Anti-Tumor Effects of Physalin A
Study Reference | Cancer Type | Dose | Key Outcomes |
---|---|---|---|
Wang et al. (2016) | Non-small cell lung cancer | 15 µM | Induced apoptosis; decreased tumor growth |
Zhang et al. (2020) | Various cancer cell lines | Varies | Inhibited JAK/STAT3 pathway; reduced proliferation |
Neuroprotective Effects
Recent studies have indicated that this compoundpossesses neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Key Findings:
- In models of acute cerebral infarction, this compoundhas been shown to inhibit cellular pyroptosis and inflammatory responses in nerve cells, enhancing cell viability .
- The compound's mechanism involves suppression of the mitogen-activated protein kinase (MAPK) pathway, which is critical in neuroinflammation .
Table 3: Neuroprotective Effects of Physalin A
Study Reference | Model Used | Dose | Key Outcomes |
---|---|---|---|
Yang et al. (2023) | OGD/R-induced PC12 cells | Varies | Increased cell survival; reduced inflammation |
Antiparasitic Activity
This compoundhas shown potential as an antiparasitic agent, particularly against Leishmania species.
Key Findings:
- Studies indicate that this compoundexhibits significant activity against Leishmania braziliensis, suggesting its utility in treating leishmaniasis .
- Further research is needed to elucidate the specific mechanisms through which this compoundexerts its antiparasitic effects.
Table 4: Antiparasitic Effects of Physalin A
Study Reference | Parasite Type | Dose | Key Outcomes |
---|---|---|---|
Sá et al. (2011) | Leishmania braziliensis | Varies | Significant reduction in parasite load |
Mechanism of Action
Physalin A exerts its effects through multiple molecular targets and pathways. It activates the Nrf2 pathway, leading to the induction of detoxifying enzymes and antioxidant responses . Additionally, this compoundinduces apoptosis in cancer cells by regulating the expression of genes involved in cell cycle arrest and cell death . The compound also modulates various signaling pathways, including ERK and p38 kinase pathways .
Comparison with Similar Compounds
These compounds share a similar steroidal structure but differ in their functional groups and biological activities . For example, Physalin B has a double bond that contributes to its potent cytotoxic effect, while Physalin F contains an epoxy group . Physalin A is unique due to its specific combination of functional groups, which confer its distinct pharmacological properties .
Biological Activity
Physalin A, a withanolide derived from the plant Physalis angulata, has garnered attention in recent years for its diverse biological activities, particularly in anti-inflammatory, anti-tumor, and immunomodulatory effects. This article synthesizes current research findings on Physalin A, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Physalin A is characterized by a steroidal structure that allows it to interact with various cellular pathways. Its biological effects are primarily attributed to its ability to modulate inflammatory responses and induce cell death in cancer cells. Key mechanisms include:
- Inhibition of Inflammatory Cytokines : this compoundsignificantly reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to lipopolysaccharide (LPS) stimulation .
- NF-κB Pathway Modulation : It inhibits the activation of the NF-κB signaling pathway, which is crucial for regulating immune responses and inflammation .
- Induction of Apoptosis and Autophagy : this compoundhas been shown to trigger apoptosis and autophagy in various cancer cell lines, including A375-S2 melanoma cells .
Anti-Tumor Activity
This compoundexhibits significant anti-tumor properties across multiple cancer types. Research indicates that it can inhibit cell proliferation and induce apoptosis in several human cancer cell lines.
Cancer Type | IC50 (µM) | Mechanism | Reference |
---|---|---|---|
Melanoma (A375-S2) | 10.0 | Induces apoptosis via ROS-mediated pathways | He et al., 2014 |
Colon (HCT116) | 14.2 | Inhibits NF-κB activation | MDPI, 2022 |
Prostate (C4-2B) | 20.0 | Promotes ERK pathway activation | Nature, 2017 |
Anti-Inflammatory Effects
The anti-inflammatory properties of this compoundhave been extensively studied, particularly in animal models. For instance:
- In a carrageenan-induced paw edema model, this compoundsignificantly reduced edema through the modulation of nitric oxide (NO) levels and enhancement of antioxidant enzyme activity .
- It has been effective in reducing symptoms associated with inflammatory conditions such as arthritis and dermatitis by downregulating inflammatory mediators .
Immunomodulatory Effects
This compoundalso demonstrates immunomodulatory activity:
- It modulates T-cell responses by altering the balance between Th1 and Th2 cytokines, effectively suppressing CD4+ T-cell mediated responses .
- In models of allogeneic transplantation, this compoundhas shown potential in preventing graft rejection by inhibiting lymphocyte proliferation .
Case Studies
Several studies have highlighted the therapeutic potential of Physalin A:
- Carrageenan-Induced Paw Edema Model : Lin et al. (2020) demonstrated that administration of this compoundat doses of 2.5 to 10 mg/kg resulted in significant reductions in paw swelling and inflammatory markers .
- Cancer Cell Line Studies : He et al. (2014) reported that this compoundinduced apoptosis in A375-S2 cells through mitochondrial pathways, emphasizing its role as a potential therapeutic agent against melanoma .
- Chronic Inflammation Models : In models simulating chronic inflammation, this compoundeffectively reduced inflammatory markers and improved overall health outcomes in treated animals compared to controls .
Q & A
Basic Research Questions
Q. What validated methodologies are recommended for isolating Physalin A from plant sources, and how can researchers optimize yield and purity?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or high-performance liquid chromatography (HPLC). To optimize yield, pre-screening plant material via LC-MS or TLC is advised to confirm this compoundpresence . Purity can be enhanced using recrystallization or preparative HPLC, with purity verified via NMR (¹H, ¹³C) and HPLC-DAD .
Q. How can researchers design experiments to assess Physalin A’s cytotoxicity while minimizing false positives from co-extracted compounds?
- Methodological Answer : Use orthogonal assays (e.g., MTT, LDH release, and apoptosis markers) to cross-validate cytotoxicity. Include negative controls with plant extracts devoid of this compoundto identify interference from secondary metabolites. Fractionate crude extracts and test individual fractions to isolate Physalin A-specific effects .
Q. What are the primary challenges in characterizing Physalin A’s structural analogs, and how can spectral data resolve these ambiguities?
- Methodological Answer : Physalin A’s stereochemical complexity requires advanced NMR techniques (e.g., 2D COSY, NOESY) to differentiate isomers. High-resolution mass spectrometry (HR-MS) and X-ray crystallography are critical for confirming molecular formulas and crystal structures .
Advanced Research Questions
Q. How can conflicting data on Physalin A’s anti-inflammatory mechanisms be systematically addressed in preclinical studies?
- Methodological Answer : Conduct dose-response studies across multiple cell lines (e.g., RAW 264.7 macrophages, primary human monocytes) to identify context-dependent effects. Use siRNA knockdown or CRISPR-Cas9 to validate targets (e.g., NF-κB, MAPK pathways). Cross-reference transcriptomic and proteomic datasets to reconcile discrepancies .
Q. What experimental strategies are effective in elucidating Physalin A’s pharmacokinetic properties, such as bioavailability and metabolic stability?
- Methodological Answer : Employ in vitro models (e.g., Caco-2 monolayers for permeability, liver microsomes for metabolic stability) paired with in vivo pharmacokinetic studies in rodents. Use LC-MS/MS to quantify this compoundand metabolites in plasma. Apply compartmental modeling to predict human pharmacokinetics .
Q. How can researchers resolve contradictions in Physalin A’s reported IC50 values across cancer cell lines?
- Methodological Answer : Standardize assay conditions (e.g., exposure time, serum concentration) and validate cell line authenticity via STR profiling. Perform meta-analyses of published data to identify trends linked to cell type or experimental design. Use combinatorial indexing (e.g., SynergyFinder) to assess Physalin A’s interactions with chemotherapeutics .
Q. Data Management & Reproducibility
Q. What protocols ensure reproducibility in Physalin A’s bioactivity assays across laboratories?
- Methodological Answer : Adopt SOPs from journals like Reviews in Analytical Chemistry:
- Standardization : Use identical cell passages, serum batches, and assay kits.
- Data Reporting : Include raw data tables (e.g., absorbance values, flow cytometry counts) in supplementary materials .
- Statistical Rigor : Apply ANOVA with post-hoc tests and report effect sizes .
Q. How should researchers validate the specificity of Physalin A-target interactions in mechanistic studies?
- Methodological Answer : Combine biophysical methods (e.g., surface plasmon resonance, isothermal titration calorimetry) with cellular thermal shift assays (CETSA). Use competitive binding assays and negative controls (e.g., target-knockout models) to confirm direct interactions .
Q. Literature & Data Analysis
Q. What strategies are effective for conducting systematic reviews of Physalin A’s pharmacological effects?
- Methodological Answer : Follow PRISMA guidelines:
- Search Terms : Use "Physalin A" AND ("anti-cancer" OR "anti-inflammatory" OR "apoptosis") in PubMed, Scopus, and Web of Science.
- Quality Assessment : Apply tools like SYRCLE for preclinical studies to evaluate bias .
Q. What ethical considerations are paramount when testing this compoundin animal models of disease?
- Methodological Answer : Adhere to ARRIVE 2.0 guidelines:
- Justification : Use the minimum sample size required for statistical power.
- Husbandry : Report housing conditions, anesthesia protocols, and humane endpoints .
Q. How should researchers address potential biases in Physalin A’s reported therapeutic efficacy?
- Methodological Answer : Disclose funding sources and conflicts of interest. Use blinded data analysis and pre-register study protocols on platforms like OSF to mitigate confirmation bias .
Tables
Properties
CAS No. |
23027-91-0 |
---|---|
Molecular Formula |
C28H30O10 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
(1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone |
InChI |
InChI=1S/C28H30O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5,7,10,14-15,17-19,29,34-35H,1,6,8-9,11H2,2-4H3/t14-,15+,17+,18-,19-,23+,24-,25-,26-,27+,28-/m0/s1 |
InChI Key |
VELDODQHYQSJOF-RPKVKFPNSA-N |
SMILES |
CC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=CC6O)CC=CC7=O)C)O)C)OC(=O)C2=C |
Isomeric SMILES |
C[C@]12C[C@H]([C@]3([C@]45[C@H]1C(=O)[C@](O4)([C@H]6[C@H](CC[C@@]5(C(=O)O3)O)[C@@]7(C(=C[C@H]6O)CC=CC7=O)C)O)C)OC(=O)C2=C |
Canonical SMILES |
CC12CC(C3(C45C1C(=O)C(O4)(C6C(CCC5(C(=O)O3)O)C7(C(=CC6O)CC=CC7=O)C)O)C)OC(=O)C2=C |
melting_point |
266°C |
physical_description |
Solid |
Synonyms |
physalin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.